1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions . The final step involves the formation of the tetrahydroquinazoline core, which can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives with altered functional groups .
Scientific Research Applications
1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenyl group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also influence cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl): Shares the methoxyphenyl group but lacks the oxadiazole and tetrahydroquinazoline moieties.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Similar structure with an additional hydroxyl group.
(5S,8S)-8-[(4-methoxyphenyl)methyl]-5-propan-2-yl-3-oxa-1,6,13,14-tetrazabicyclo[9.3.0]tetradeca-11,13-dien-7-one: Contains a methoxyphenyl group and a complex bicyclic structure.
Uniqueness
1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of an oxadiazole ring, a methoxyphenyl group, and a tetrahydroquinazoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-13(2)25-20(26)16-6-4-5-7-17(16)24(21(25)27)12-18-22-19(23-29-18)14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLBNOIGOCTLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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